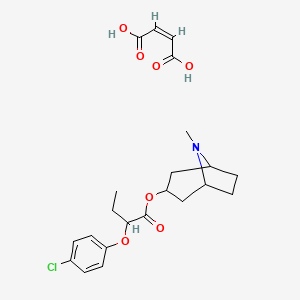

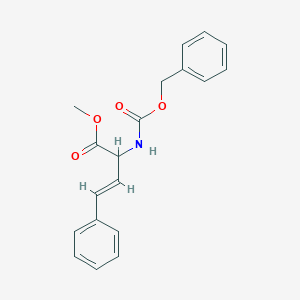

(3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related steroid derivatives often involves multi-step chemical reactions, including the anionic oxy-Cope rearrangement, which has been utilized to synthesize compounds with the 1,5-oxydienoic motif, leading to specific cyclohexanopregnane structures (Levina et al., 2007). Such methods may be relevant for the synthesis of the compound , given its structural complexity and the presence of similar functional groups.

Molecular Structure Analysis

The molecular structure of steroid derivatives is typically confirmed by spectroscopic methods such as NMR. For instance, the structure of cyclohexanopregnane derivatives was elucidated using H and 13C NMR spectra, providing insights into the stereochemical arrangement and connectivity of atoms within the molecule (Levina et al., 2007).

Scientific Research Applications

Neuroendocrine Function and Brain Targets

The compound's metabolites, such as 5alpha-androstane, have been studied for their role in modulating the stress response mediated by the hypothalmo-pituitary-adrenal axis. These actions are mediated through estrogen receptors, highlighting the compound's significance in neuroendocrinology and its potential influence on cognition, neural protection, and stress response. The specific brain targets for these metabolites have been elucidated, offering insights into their modulatory effects on neuroendocrine functions (Handa et al., 2008).

Metabolic Pathways and Drug Interaction

The compound's relevance in metabolic pathways, particularly in drug metabolism, has been noted. Specifically, the urinary excretion of metabolites like 6beta-hydroxycortisol has been a marker for drug induction and inhibition. This sheds light on the compound's interaction with cytochrome P450 3A (CYP3A4), a crucial enzyme in drug metabolism, and its potential role in influencing drug efficacy and safety (Galteau & Shamsa, 2003).

Steroid Hormone Regulation

Research has highlighted the compound's involvement in the regulation of steroid hormones like estrogens and androgens. This is achieved through the inhibition of enzymes like 17beta-hydroxysteroid dehydrogenases, which play a crucial role in the biosynthesis of sex steroids from cholesterol. This suggests the compound's potential in therapeutic interventions for hormone-sensitive pathologies, including various types of cancer (Poirier, 2003).

Seizure Modulation

The compound and its metabolites have been associated with modulating seizure processes, particularly through actions in the hippocampus. This highlights its potential therapeutic significance in seizure disorders and epilepsy, providing a new avenue for understanding and potentially treating these conditions (Rhodes & Frye, 2004).

properties

IUPAC Name |

(1S,2R,5R,7R,8S,10R,11S,12S,14S,15S)-14-[tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46O3Si/c1-23(2,3)30(7,8)29-20-14-19(27)22-17-13-21(28-6)26-15-16(26)9-12-25(26,5)18(17)10-11-24(20,22)4/h16-22,27H,9-15H2,1-8H3/t16-,17-,18+,19+,20+,21+,22-,24-,25-,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPPKHIKAOYONS-JPKZKBHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C1(C3)C(CC4C2CCC5(C4C(CC5O[Si](C)(C)C(C)(C)C)O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@@]1(C3)[C@H](C[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@H](C[C@@H]5O[Si](C)(C)C(C)(C)C)O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747273 |

Source

|

| Record name | (3alpha,5alpha,6alpha,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}-6-methoxy-3,5-cycloandrostan-15-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol | |

CAS RN |

61252-35-5 |

Source

|

| Record name | (3alpha,5alpha,6alpha,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}-6-methoxy-3,5-cycloandrostan-15-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[2-(1-propenyl)-1-cyclohexen-1-yl]-, (Z)- (9CI)](/img/no-structure.png)

![5-Methoxy-1-[4-(difluoromethyl)phenyl]-1-pentanone Oxime](/img/structure/B1147166.png)

![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)

![(8aR,12aS,13aS)-12-(Ethanesulfonyl)-3-methoxy-5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)